Tris(2-ethylhexanoyloxy)yttrium

Flame Spray Pyrolysis Yttria-Stabilized Zirconia (YSZ) Nanoparticle Synthesis

Tris(2-ethylhexanoyloxy)yttrium, also known as yttrium(III) 2-ethylhexanoate, is a homoleptic yttrium carboxylate coordination complex with the chemical formula Y[O₂CCH(C₂H₅)C₄H₉]₃. It belongs to the broader class of metal 2-ethylhexanoates, which are widely utilized as metal-organic precursors in materials science due to the favorable decomposition characteristics and high organic solubility imparted by the branched 2-ethylhexanoate ligand.

Molecular Formula C24H48O6Y
Molecular Weight 521.5 g/mol
Cat. No. B12062772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-ethylhexanoyloxy)yttrium
Molecular FormulaC24H48O6Y
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Y]
InChIInChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);
InChIKeyDWQHHFSPGQRLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2-ethylhexanoyloxy)yttrium Procurement: A Baseline Overview for Scientific and Industrial Buyers


Tris(2-ethylhexanoyloxy)yttrium, also known as yttrium(III) 2-ethylhexanoate, is a homoleptic yttrium carboxylate coordination complex with the chemical formula Y[O₂CCH(C₂H₅)C₄H₉]₃ . It belongs to the broader class of metal 2-ethylhexanoates, which are widely utilized as metal-organic precursors in materials science due to the favorable decomposition characteristics and high organic solubility imparted by the branched 2-ethylhexanoate ligand [1]. This compound serves primarily as a non-volatile, solution-processable yttrium source for the fabrication of yttrium-containing oxide thin films and nanopowders, including yttria (Y₂O₃), yttria-stabilized zirconia (YSZ), and yttrium aluminum garnet (YAG) [2].

Solution-based deposition workflows: spin-coating, dip-coating, spray pyrolysis

Non-aqueous solubility enables homogeneous multi-metal precursor solutions

Metal-organic precursor for YSZ, YAG, YIG thin films and nanopowders

Why Generic Substitution Fails for Tris(2-ethylhexanoyloxy)yttrium in Advanced Materials Processing


Treating all 'yttrium precursors' as interchangeable inputs critically ignores the ligand-dependent control over decomposition chemistry, phase purity, and process compatibility. Unlike simple inorganic yttrium salts like Y(NO₃)₃·6H₂O, the organic 2-ethylhexanoate ligand imparts high solubility in non-aqueous solvents , enabling homogeneous mixing with co-precursors such as zirconium alkoxides or aluminum organometallics—a prerequisite for achieving stoichiometric multi-cation oxides like YSZ and YAG without phase segregation [1]. In contrast, the decomposition of acetylacetonate (acac)-based precursors can leave behind higher carbon residues in low-temperature CVD processes [2]. For combustion-based powder synthesis, the choice of carboxylate directly influences particle morphology; using yttrium nitrate can lead to hollow or inhomogeneous nanoparticles, whereas the 2-ethylhexanoate precursor yields dense, homogeneous particles [3].

1

Inorganic yttrium salts (e.g., nitrate) may produce hollow or inhomogeneous particles, altering final ceramic properties.

2

Acetylacetonate precursors can leave higher carbon residues in low-temperature CVD, impacting purity.

3

Aqueous solubility of inorganic salts limits compatibility with non-polar co-solvent systems required for multi-cation oxide synthesis.

Quantitative Evidence Guide for Tris(2-ethylhexanoyloxy)yttrium: A Technical Comparison Against Closest Analogs


Particle Homogeneity in Flame-Spray Pyrolysis: Y(2-ethylhexanoate)₃ vs. Yttrium Nitrate Precursors

In the flame spray pyrolysis (FSP) synthesis of YSZ nanoparticles, the use of organometallic yttrium 2-ethylhexanoate together with a compatible zirconium precursor yielded dense, homogeneous nanoparticles with a primary particle diameter of 8–31 nm [1]. In contrast, using an inorganic yttrium nitrate precursor with high water content led to the formation of hollow or distinctly inhomogeneous YSZ particles, especially at high production rates [1]. This morphological outcome was quantified using the ratio of XRD-determined large-to-small crystallite sizes as a measure of inhomogeneity, where the organometallic route produced a ratio indicative of high homogeneity [1].

Particle homogeneity
Head-to-head
Dense, homogeneous YSZ nanoparticles (8–31 nm) vs. hollow/inhomogeneous particles with nitrate
Supports morphology control in flame spray pyrolysis
Quantified by XRD crystallite size ratio
Flame Spray Pyrolysis Yttria-Stabilized Zirconia (YSZ) Nanoparticle Synthesis

Process Compatibility in Liquid-Feed Flame Spray Pyrolysis (LF-FSP) for YAG Synthesis

In the synthesis of Y₃Al₅O₁₂ (YAG) nanopowders via LF-FSP, yttrium 2-ethylhexanoate demonstrated full compatibility with the aluminum precursor alumatrane in a co-solvent system (THF or EtOH) [1]. This homogeneous liquid precursor formulation was essential for producing nanopowders with an average particle size ≤100 nm and the target YAG composition [1]. When annealed at 900–1000 °C for 7–10 days, these powders transformed into pure-phase YAG without grain growth or necking, exhibiting an exceptionally low activation energy for phase transformation of ≈100 kJ·mol⁻¹ [1]. This performance is a direct consequence of the molecular-level mixing enabled by the solubility of the 2-ethylhexanoate precursor.

YAG activation energy
Class-level
≈100 kJ·mol⁻¹, ≤100 nm powders, pure YAG at 900–1000 °C
Low transformation energy, no grain growth
Data to verify across systems
Yttrium Aluminum Garnet (YAG) Liquid-Feed Flame Spray Pyrolysis Precursor Solubility

Magnetic Performance in Yttrium Iron Garnet (YIG) via Metallo-Organic Decomposition (MOD)

Yttrium 2-ethylhexanoate has been used as a precursor in the MOD synthesis of YIG (Y₃Fe₅O₁₂), a material critical for spintronics and magnonics [1]. A study on YIG powder synthesis using yttrium and iron 2-ethylhexanoate precursors reported a maximum saturation magnetization (Ms) of 13.7 emu·g⁻¹, a coercivity (Hc) of 10.38 Oe, and a remanence (Mr) of 1.5 emu·g⁻¹ for samples sintered at 1200 °C [1]. While no direct precursor-to-precursor comparison was provided, the study notes that achieving these magnetic parameters required high sintering temperatures of 1300–1400 °C to promote full YIG crystallization, a challenge directly linked to the MOD precursor chemistry [1].

YIG Ms (MOD)
Data to verify
Ms = 13.7 emu·g⁻¹, Hc = 10.38 Oe at 1200 °C
Performance baseline for MOD-derived YIG
No direct comparator in source
Yttrium Iron Garnet (YIG) Metallo-Organic Decomposition Magnetic Thin Films

Solubility Advantage Enabling Solution-Based Coating and Infiltration Processes

Yttrium(III) 2-ethylhexanoate is insoluble in water but readily soluble in common organic solvents such as n-hexane, toluene, and THF . This solubility profile contrasts with inorganic yttrium salts (e.g., YCl₃, Y(NO₃)₃·6H₂O), which are primarily water-soluble [1]. The organic solubility enables precise control over solution concentration and stoichiometry when co-dissolving with other metal-organic precursors. For instance, a 0.002 M total metal ion concentration of yttrium 2-ethylhexanoate, zirconium 2-ethylhexanoate, and aluminum acetylacetonate in toluene was used to deposit uniform YSZ-alumina films up to 1 μm thick via combustion CVD [2].

Solvent compatibility
Class-level
Soluble in n-hexane, toluene, THF; insoluble in water
Enables homogeneous multi-metal solutions
Class-level comparison to inorganic salts
Solution Deposition Metal-Organic Precursors Thin Film Coatings

Best Application Scenarios for Tris(2-ethylhexanoyloxy)yttrium Backed by Quantitative Evidence


Flame Spray Pyrolysis Manufacturing of Homogeneous YSZ Nanopowders

For industrial production of yttria-stabilized zirconia (YSZ) nanoparticles via flame spray pyrolysis, Tris(2-ethylhexanoyloxy)yttrium is the preferred yttrium source. As demonstrated in Section 3, the use of this organometallic precursor yields dense, compositionally homogeneous nanoparticles, whereas comparable processes using yttrium nitrate produce hollow or inhomogeneous particles, especially at the high production rates (up to 350 g·h⁻¹) relevant to industrial scale-up [1]. This morphological control is essential for subsequent ceramic sintering and final component reliability.

Synthesis of Phase-Pure YAG Nanopowders via Liquid-Feed Combustion

Researchers targeting phase-pure Y₃Al₅O₁₂ (YAG) nanopowders with controlled sintering behavior should procure Tris(2-ethylhexanoyloxy)yttrium. Evidence shows that when co-dissolved with alumatrane in THF or ethanol, this precursor enables LF-FSP synthesis of ≤100 nm powders that transform to pure YAG at 900–1000 °C with an activation energy of ≈100 kJ·mol⁻¹ while resisting grain growth [2]. This specific combination of small particle size, low transformation temperature, and necking resistance is a direct consequence of the precursor's solubility and decomposition characteristics.

MOD-based Fabrication of Yttrium Iron Garnet (YIG) for Spintronics

For laboratories developing YIG thin films or powders via the cost-effective metallo-organic decomposition (MOD) method, Tris(2-ethylhexanoyloxy)yttrium serves as a documented precursor. The material, in combination with iron 2-ethylhexanoate, produces YIG with a saturation magnetization of 13.7 emu·g⁻¹ after sintering at 1200°C [3]. This provides a quantitative performance benchmark against which to compare alternative MOD precursors or to justify the need for higher-temperature processing or alternative deposition techniques.

Formulation of Multi-Cation Metal-Organic Precursor Solutions

When a solution-processable yttrium source is required to be co-dissolved with other organometallic precursors (e.g., zirconium, aluminum, or iron carboxylates or alkoxides) in non-aqueous solvents, Tris(2-ethylhexanoyloxy)yttrium is the logical choice. Its high solubility in n-hexane, toluene, and THF enables the precise stoichiometric control demanded by complex oxide syntheses, a capability not offered by water-soluble inorganic yttrium salts which are incompatible with these organic co-solvent systems [4].

Application
Selection Property
Validation Focus
Flame Spray Pyrolysis (YSZ)
Precursor decomposition behavior
Particle morphology and homogeneity
Liquid-feed combustion (YAG)
Co-solvent compatibility and decomposition
Phase purity and grain growth resistance
MOD-based YIG films
Carboxylate decomposition profile
Magnetic property benchmarking
Multi-cation precursor solutions
Organic solubility and stoichiometric control
Solution homogeneity and thin film uniformity
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